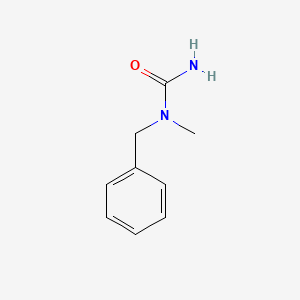

1-Benzyl-1-methylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-1-methylurea is a specialty product used in proteomics research . It has a molecular formula of C9H12N2O and a molecular weight of 164.2 .

Synthesis Analysis

A method for the synthesis of N-substituted ureas, which could potentially include 1-Benzyl-1-methylurea, involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method was found to be suitable for gram-scale synthesis of molecules having commercial applications .Molecular Structure Analysis

The molecular structure of 1-Benzyl-1-methylurea is represented by the formula C9H12N2O . The average mass is 164.204 Da and the monoisotopic mass is 164.094955 Da .Chemical Reactions Analysis

The synthesis of N-substituted ureas, including 1-Benzyl-1-methylurea, involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis :

- Butler and Leitch (1980) investigated the reactions of urea, 1-methylurea, and 1,3-dimethylurea with benzil in acid solution, providing insights into the mechanistic aspects of urea chemistry and its derivatives (Butler & Leitch, 1980).

Biological Activity and Therapeutic Potentials :

- Meenongwa et al. (2015) explored the DNA-interacting and biological properties of copper(II) complexes derived from amidino-O-methylurea, highlighting their antibacterial properties and cytotoxicity against certain cancer cell lines (Meenongwa et al., 2015).

Applications in Material Science and Engineering :

- Torres et al. (2014) studied the behavior of derivatives such as 1,3-dibenzylthiourea as corrosion inhibitors in steel, offering insights into their effectiveness and potential industrial applications (Torres et al., 2014).

- Ashfaq et al. (2021) synthesized unsymmetrical acyl thiourea derivatives and evaluated their third-order nonlinear optical properties, indicating their potential use in nonlinear optical applications (Ashfaq et al., 2021).

Pharmacological and Toxicological Research :

- Sternson and Gammans (1975) conducted a study on the rearrangement of aromatic hydroxylamine, including 1-hydroxy-1-phenyl-3-methylurea, in rats, contributing to the understanding of hepatic isomerase-catalyzed rearrangements (Sternson & Gammans, 1975).

Physical and Chemical Properties Analysis :

- Ferloni and Gatta (1995) measured the heat capacities of N-methylurea and other urea derivatives, providing valuable data for thermodynamic analysis and material science applications (Ferloni & Gatta, 1995).

Molecular Structure and Spectroscopy Studies :

- Lestard et al. (2015) characterized 1-Benzyl-3-furoyl-1-phenylthiourea using various spectroscopic techniques, providing insights into its molecular structure and stability (Lestard et al., 2015).

Propiedades

IUPAC Name |

1-benzyl-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLKRQZILLTMDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2617499.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2617502.png)

![Ethyl 4-amino-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2617506.png)

![Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2617517.png)

![1-(6-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2617519.png)